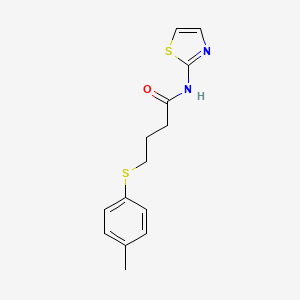

N-(thiazol-2-yl)-4-(p-tolylthio)butanamide

Description

Significance of the Thiazole (B1198619) Moiety in Drug Discovery

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is considered a "privileged scaffold" in drug discovery. researchgate.net This designation arises from its frequent appearance in a wide array of natural products and synthetic drugs that exhibit a broad spectrum of pharmacological activities. researchgate.netwisdomlib.org The versatility of the thiazole moiety allows it to serve as a central framework for developing bioactive derivatives. wisdomlib.org

Thiazole-based compounds have demonstrated a remarkable range of biological effects, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities. wisdomlib.orgresearchgate.netresearchgate.net Several commercially available drugs incorporate the thiazole core, validating its importance in therapeutic applications. researchgate.net The ability of the thiazole ring to be modified at various positions enables the fine-tuning of a molecule's physicochemical properties and biological activity, making it a key building block in the design of new therapeutic agents. nih.govglobalresearchonline.net For instance, derivatives have shown potent cytotoxic activity against various human cancer cell lines, highlighting their potential in oncology. wisdomlib.orgnih.gov

Role of Butanamide Scaffolds in Bioactive Compounds

The butanamide scaffold, a four-carbon amide chain, often serves as a flexible linker or a structural component within larger, more complex bioactive molecules. While not always a primary pharmacophore itself, its role in orienting other functional groups for optimal interaction with biological targets is crucial. The length and flexibility of the butanamide chain can influence a compound's conformational freedom, which in turn affects its binding affinity and specificity for enzymes or receptors. researchgate.netresearchgate.net

The synthesis of butanamide derivatives linking different heterocyclic systems, such as benzoxazoles and benzothiazoles, has been reported as a strategy to create novel compounds with potential pharmacological activities. researchgate.netresearchgate.netresearchgate.net In these structures, the butanamide moiety connects key recognition elements, and its chemical stability makes it a reliable component in molecular design. The amide bond within the scaffold is a key structural feature in many pharmaceuticals due to its ability to participate in hydrogen bonding, a fundamental interaction in biological systems.

Overview of Sulfide and Thioether Linkages in Pharmacologically Relevant Structures

Sulfur-containing functional groups are integral to a wide range of FDA-approved drugs and natural products. nih.gov Among these, the thioether (or sulfide) linkage (C-S-C) is a common and important scaffold. nih.gov Thioethers are the sulfur analogues of ethers and are known for their chemical stability. libretexts.org

Rationale for Investigating N-(thiazol-2-yl)-4-(p-tolylthio)butanamide

The investigation of this compound is predicated on the principles of molecular hybridization, a strategy that combines distinct structural motifs to create a novel chemical entity with potentially enhanced or unique biological properties. This specific compound integrates three key components:

The 2-Aminothiazole (B372263) Group : A well-established pharmacophore known for a wide range of biological activities. nih.gov

The Butanamide Linker : A flexible chain that connects the thiazole ring to the thioether moiety, providing appropriate spacing and conformational mobility for optimal target interaction.

The p-tolylthio Group : A thioether linkage that can influence the molecule's steric and electronic properties, as well as its pharmacokinetic profile.

The rationale is to explore the synergistic effect of these three components. By tethering the potent thiazole scaffold to a p-tolylthio group via a butanamide linker, researchers aim to create a molecule that may interact with biological targets in a novel way, potentially leading to the discovery of new therapeutic agents. The combination of a known bioactive heterocycle with a flexible, sulfur-containing side chain presents a promising strategy for developing compounds with unique pharmacological profiles.

Data Tables

Table 1: Key Structural Components of this compound and Their Significance in Medicinal Chemistry.

| Structural Component | Chemical Group | Significance in Drug Discovery |

|---|---|---|

| Thiazole Moiety | Heterocyclic Aromatic Ring | Considered a "privileged scaffold" with a broad spectrum of documented biological activities (anticancer, antimicrobial, etc.). researchgate.netwisdomlib.org |

| Butanamide Scaffold | Amide Linker | Acts as a flexible spacer, influencing molecular conformation and enabling optimal orientation of pharmacophores for target binding. researchgate.netresearchgate.net |

| Thioether Linkage | Sulfide Group | Contributes to the molecule's physicochemical properties such as lipophilicity and metabolic stability; present in many pharmaceuticals. nih.gov |

Table 2: Overview of Biological Activities Associated with the Thiazole Scaffold.

| Biological Activity | Description |

|---|---|

| Anticancer | Thiazole derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines. wisdomlib.orgnih.gov |

| Antimicrobial | The thiazole ring is a core component of several antibacterial and antifungal agents. researchgate.netnih.gov |

| Anti-inflammatory | Certain thiazole-containing compounds have shown potent anti-inflammatory effects. researchgate.netresearchgate.net |

| Antiviral | The scaffold is present in drugs used to treat viral infections. wisdomlib.orgresearchgate.net |

| Antidiabetic | Some thiazole derivatives have been investigated for their potential in managing diabetes. wisdomlib.orgglobalresearchonline.net |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS2/c1-11-4-6-12(7-5-11)18-9-2-3-13(17)16-14-15-8-10-19-14/h4-8,10H,2-3,9H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFHBPIJPQSTCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCCC(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Thiazol 2 Yl 4 P Tolylthio Butanamide and Analogues

Retrosynthetic Analysis of the N-(thiazol-2-yl)-4-(p-tolylthio)butanamide Scaffold

A logical retrosynthetic analysis of this compound begins with the disconnection of the most synthetically accessible bond. The amide linkage is the most apparent point for disconnection, leading to two primary building blocks: 2-aminothiazole (B372263) and 4-(p-tolylthio)butanoic acid. This is a standard and highly reliable strategy for amide synthesis.

Further disconnection of these precursors reveals their respective starting materials.

2-Aminothiazole: This precursor can be retrosynthetically cleaved via the well-established Hantzsch thiazole (B1198619) synthesis. This pathway leads back to thiourea (B124793) and an α-halocarbonyl compound, specifically a 2-haloacetaldehyde or a synthetic equivalent.

4-(p-tolylthio)butanoic acid: This thioether-containing carboxylic acid can be disconnected at the sulfur-carbon bond. This suggests two potential synthetic routes starting from p-thiocresol (4-methylbenzenethiol) and a four-carbon electrophile, such as γ-butyrolactone or a 4-halobutanoic acid derivative (e.g., ethyl 4-bromobutanoate).

This retrosynthetic strategy breaks down the target molecule into simple, commercially available, or readily synthesizable starting materials.

Synthesis of the Thiazole Core Derivatives

The 2-aminothiazole ring is a prevalent scaffold in many biologically active compounds. nih.gov Its synthesis is well-documented and can be achieved through several reliable methods.

The most common and historical method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis. nih.gov This reaction involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea derivative. nih.gov For the parent 2-aminothiazole, the reaction would utilize thiourea and a 2-haloacetaldehyde.

Modern variations of this synthesis have been developed to improve yields and accommodate a wider range of substrates under milder conditions. These can include solid-phase synthesis approaches and the use of various catalysts. derpharmachemica.com For instance, one-pot, three-component reactions of a ketone, thiourea, and an oxidizing agent like iodine can also yield substituted 2-aminothiazoles. nih.gov

| Method | Reactants | Conditions | Advantages |

| Hantzsch Synthesis | α-Halocarbonyl, Thiourea | Typically reflux in ethanol | Well-established, versatile |

| One-Pot Reaction | Ketone, Thiourea, Iodine | Stirring in a suitable solvent | Procedural simplicity |

| Solid-Phase Synthesis | Resin-bound thiourea, α-Haloketone | Solid-phase chemistry protocols | High purity, suitable for library synthesis |

This table summarizes common strategies for the synthesis of 2-aminothiazole precursors.

For the synthesis of the target compound, the parent 2-aminothiazole is the required building block. The exocyclic amino group at the C2 position is the key nucleophilic site for the subsequent amide bond formation. The reactivity of this amino group is fundamental to the final coupling step. While other positions on the thiazole ring (C4 and C5) can be functionalized by starting the Hantzsch synthesis with substituted α-halocarbonyls, for the specific target molecule, an unsubstituted 2-aminothiazole is utilized.

Preparation of the Butanamide Chain and p-Tolylthio Moiety

The 4-(p-tolylthio)butanamide portion of the molecule requires the synthesis of the corresponding carboxylic acid, which serves as the coupling partner for 2-aminothiazole.

The synthesis of 4-(p-tolylthio)butanoic acid can be achieved through nucleophilic substitution or ring-opening reactions. A common method involves the reaction of p-thiocresol with a derivative of butanoic acid containing a leaving group at the 4-position.

One effective approach is the reaction of the sodium salt of p-thiocresol (sodium p-tolyl-thiolate), formed by treating p-thiocresol with a base like sodium hydroxide (B78521) or sodium ethoxide, with ethyl 4-bromobutanoate. The thiolate acts as a potent nucleophile, displacing the bromide to form ethyl 4-(p-tolylthio)butanoate. Subsequent hydrolysis of the ester under acidic or basic conditions yields the desired 4-(p-tolylthio)butanoic acid.

An alternative route involves the base-catalyzed ring-opening of γ-butyrolactone with p-thiocresol. noaa.govchemicalbook.comnih.gov This reaction directly forms the carboxylate salt of the product, which upon acidification, gives 4-(p-tolylthio)butanoic acid. This method can be advantageous as it avoids the use of halogenated starting materials.

The final and crucial step in the synthesis is the formation of the amide bond between 4-(p-tolylthio)butanoic acid and 2-aminothiazole. Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is generally inefficient. Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com This is achieved using a variety of coupling reagents developed extensively for peptide synthesis and other areas of organic chemistry. luxembourg-bio.comhepatochem.com

The 2-amino group of thiazole can be less nucleophilic than typical alkylamines, which can make this coupling challenging. rsc.org The selection of an appropriate coupling reagent and reaction conditions is therefore critical for achieving a good yield.

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. luxembourg-bio.comhepatochem.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce potential racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently included. luxembourg-bio.comnih.gov The use of EDC is particularly common in medicinal chemistry. nih.gov

Phosphonium and Uronium/Aminium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), or O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and often provide faster reaction times and higher yields, especially for difficult couplings. hepatochem.compeptide.com These reagents form activated esters with the carboxylic acid, which then readily react with the amine.

The general procedure involves dissolving the carboxylic acid, 2-aminothiazole, the coupling reagent, and a non-nucleophilic base (such as diisopropylethylamine, DIPEA, or triethylamine, TEA) in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724). nih.gov The reaction is typically stirred at room temperature until completion.

| Coupling Reagent | Additive(s) | Common Base | Key Features |

| EDC | HOBt, DMAP | DIPEA, TEA | Water-soluble byproducts, good for electron-deficient amines. nih.gov |

| DCC | HOBt, DMAP | DIPEA, TEA | Insoluble urea (B33335) byproduct, easy to remove by filtration. luxembourg-bio.com |

| HATU | None | DIPEA, TEA | Very efficient, fast reaction times, less epimerization. nih.govpeptide.com |

| PyBOP | None | DIPEA, TEA | Effective for sterically hindered couplings. peptide.com |

This interactive data table provides a comparison of common coupling reagents for amide bond formation.

By selecting the appropriate combination of reagents and conditions, the amide bond of this compound can be formed efficiently to yield the final product.

Optimization of Synthetic Routes and Reaction Conditions

The primary route for synthesizing this compound involves the coupling of two key precursors: 2-aminothiazole and 4-(p-tolylthio)butanoic acid. The direct reaction between an amine and a carboxylic acid to form an amide typically requires activation of the carboxylic acid. This is often achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using coupling agents.

A common synthetic strategy is the use of carbodiimide (B86325) coupling agents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). nih.gov These reagents facilitate amide bond formation under mild conditions. The optimization of this reaction involves a systematic investigation of several parameters, including the choice of solvent, base, reaction temperature, and time.

Initial studies might explore the reaction in various solvents to determine the optimal medium for reactant solubility and reaction kinetics. Dichloromethane (CH2Cl2) and acetonitrile (CH3CN) are frequently used for such coupling reactions. nih.govnih.gov The choice of a base, such as Diisopropylethylamine (DIEA), is also critical to neutralize acids formed during the reaction and to facilitate the nucleophilic attack of the amine. nih.gov

A model optimization study for the coupling of 2-aminothiazole and 4-(p-tolylthio)butanoic acid is presented below. The reaction conditions are varied to identify the combination that provides the highest yield of the desired product.

Table 1: Optimization of Reaction Conditions for this compound Synthesis

| Entry | Coupling Agent | Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | EDC | HOBt | DIEA | CH2Cl2 | 0 to rt | 12 | 75 |

| 2 | EDC | HOBt | DIEA | DMF | 0 to rt | 12 | 68 |

| 3 | EDC | HOBt | DIEA | THF | 0 to rt | 12 | 71 |

| 4 | HATU | - | DIEA | CH2Cl2 | 0 to rt | 8 | 85 |

| 5 | PyBOP | - | DIEA | CH2Cl2 | 0 to rt | 10 | 82 |

| 6 | EDC | HOBt | NMM | CH2Cl2 | 0 to rt | 12 | 72 |

| 7 | HATU | - | DIEA | CH2Cl2 | rt | 8 | 84 |

| 8 | HATU | - | DIEA | CH2Cl2 | 0 to rt | 4 | 78 |

Abbreviations: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), HOBt (1-Hydroxybenzotriazole), DIEA (Diisopropylethylamine), CH2Cl2 (Dichloromethane), DMF (Dimethylformamide), THF (Tetrahydrofuran), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), NMM (N-Methylmorpholine), rt (room temperature).

The data suggest that using HATU as the coupling agent in dichloromethane provides a superior yield in a shorter reaction time compared to the classic EDC/HOBt system. Further refinement of reaction time and temperature (Entries 7 and 8) indicates that the established conditions are optimal.

Synthesis of this compound Analogues

The optimized synthetic protocol can be readily adapted to generate a library of analogues by varying either the aminothiazole or the carboxylic acid component. This approach allows for systematic exploration of the structure-activity relationship of this class of compounds.

Synthesis of Analogues with Modified Thiazole Cores: To produce analogues with substitutions on the thiazole ring, commercially available or synthetically prepared substituted 2-aminothiazoles are used as starting materials. For example, 4-methyl-2-aminothiazole or 4-phenyl-2-aminothiazole can be coupled with 4-(p-tolylthio)butanoic acid under the optimized conditions (HATU, DIEA, CH2Cl2) to yield the corresponding N-(4-substituted-thiazol-2-yl) amides.

Synthesis of Analogues with Modified Side Chains: Alternatively, the side chain can be modified by employing different 4-thio-substituted butanoic acids. These can be prepared by reacting 4-bromobutanoic acid with various substituted thiophenols. For instance, using 4-fluorothiophenol (B130044) or 4-methoxythiophenol would lead to analogues with different electronic properties on the phenylthio moiety. The length of the alkyl chain can also be varied by using 3-(p-tolylthio)propanoic acid or 5-(p-tolylthio)pentanoic acid.

The synthesis of a selection of analogues using the optimized reaction conditions is summarized in the table below.

Table 2: Synthesis of this compound Analogues

| Compound | 2-Aminothiazole Precursor | Carboxylic Acid Precursor | Yield (%) |

| 1 | 2-Aminothiazole | 4-(p-tolylthio)butanoic acid | 85 |

| 2a | 4-Methyl-2-aminothiazole | 4-(p-tolylthio)butanoic acid | 83 |

| 2b | 4-Phenyl-2-aminothiazole | 4-(p-tolylthio)butanoic acid | 81 |

| 3a | 2-Aminothiazole | 4-((4-fluorophenyl)thio)butanoic acid | 86 |

| 3b | 2-Aminothiazole | 4-((4-methoxyphenyl)thio)butanoic acid | 84 |

| 3c | 2-Aminothiazole | 3-(p-tolylthio)propanoic acid | 87 |

This modular synthetic approach provides efficient access to a diverse range of analogues, facilitating further investigation into their chemical and biological properties. The high yields obtained across various substrates underscore the robustness of the optimized amide coupling protocol.

Structure Activity Relationship Sar Studies of N Thiazol 2 Yl 4 P Tolylthio Butanamide Analogues

Impact of Thiazole (B1198619) Ring Substitutions on Biological Activity

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs and serving as a critical pharmacophore for a wide range of biological activities. nih.govnih.govglobalresearchonline.net Modifications to the thiazole ring in N-(thiazol-2-yl)-4-(p-tolylthio)butanamide analogues are pivotal in defining their interaction with biological targets. The primary sites for substitution on the thiazole ring are the C4 and C5 positions.

Research on various thiazole-containing compounds has shown that the electronic nature and size of substituents can drastically alter activity. nih.govresearchgate.net For instance, the introduction of small, electron-withdrawing groups such as halogens (e.g., Cl, F) or a nitro group at the C4 or C5 position can enhance biological activity in some contexts, potentially by modifying the pKa of the thiazole nitrogen atoms or by forming specific halogen bonds with the target protein. nih.gov Conversely, electron-donating groups like methyl or methoxy (B1213986) can also be beneficial, suggesting that the specific requirements are highly target-dependent. nih.govresearchgate.net

The steric profile of substituents is equally important. Bulky groups at the C4 or C5 position can either provide beneficial van der Waals interactions if they fit into a corresponding hydrophobic pocket on the receptor, or they can lead to a decrease in activity due to steric hindrance, preventing the molecule from adopting the optimal binding conformation. researchgate.net

| Analogue | Substituent (R) at C4 | Substituent (R') at C5 | Predicted Biological Activity | Rationale based on Analogous Compounds |

|---|---|---|---|---|

| A-1 | -H | -H | Baseline | Unsubstituted parent compound. |

| A-2 | -CH₃ | -H | Moderate | Small alkyl groups can fill small hydrophobic pockets. |

| A-3 | -H | -Cl | High | Electron-withdrawing groups can enhance binding affinity. nih.gov |

| A-4 | -NO₂ | -H | High | Strong electron-withdrawing groups often improve activity. nih.gov |

| A-5 | -C(CH₃)₃ | -H | Low | Bulky groups may cause steric hindrance, reducing activity. |

Influence of Butanamide Chain Modifications

The butanamide chain acts as a flexible linker, connecting the thiazole head group to the p-tolylthio tail. Its length, rigidity, and substitution pattern are critical for establishing the correct spatial orientation of the terminal moieties to allow for optimal interaction with a biological target.

Chain Length: The four-carbon length of the butanamide chain provides considerable conformational flexibility. Shortening the chain to propanamide (3 carbons) or acetamide (B32628) (2 carbons) would bring the thiazole and arylthio groups closer, which could be beneficial if the binding pockets are proximally located. Conversely, lengthening the chain to pentanamide (B147674) (5 carbons) or beyond would increase the distance, which may be necessary to span a larger active site.

Chain Rigidity: Introducing conformational constraints can lock the molecule into a more bioactive conformation, thereby increasing potency and reducing the entropic penalty of binding. This can be achieved by incorporating double bonds to create an unsaturated linker or by replacing the aliphatic chain with a cyclic structure, such as a cyclopropane (B1198618) or cyclobutane (B1203170) ring. nih.gov

Chain Substitution: Placing substituents, such as a methyl or hydroxyl group, on the aliphatic carbons of the butanamide chain can create new chiral centers and additional points of interaction. A hydroxyl group could form a new hydrogen bond, while a methyl group could provide a new hydrophobic interaction, potentially increasing affinity and selectivity. nih.gov

| Analogue | Chain Modification | Predicted Biological Activity | Rationale |

|---|---|---|---|

| B-1 | -(CH₂)₃- (Butanamide) | Baseline | Parent linker structure. |

| B-2 | -(CH₂)- (Acetamide) | Low | Insufficient length to optimally position terminal groups. |

| B-3 | -(CH₂)₂- (Propanamide) | Moderate | May provide a better spatial arrangement than the acetamide. |

| B-4 | -CH(CH₃)CH₂CH₂- (α-methyl) | High | Potential for new hydrophobic interaction and conformational restriction. nih.gov |

| B-5 | -(CH₂)₄- (Pentanamide) | Low | Excessive flexibility and suboptimal distance between pharmacophores. |

Role of the p-Tolylthio Moiety in Pharmacological Profiles

The p-tolylthio group serves as the hydrophobic tail of the molecule. Its properties are determined by the thioether (-S-) linkage and the substituted aromatic ring (p-tolyl).

p-Tolyl Group: The phenyl ring serves as a hydrophobic feature that likely interacts with a non-polar pocket in the target protein. The substituent on this ring is critical for modulating this interaction. In the parent compound, the methyl group at the para position is key.

Position: Moving the methyl group to the meta or ortho position would change the vector of the substituent, which could lead to a loss of activity if the binding pocket is sterically constrained. mdpi.com

Nature of Substituent: Replacing the methyl group with other substituents allows for probing the electronic and steric requirements of the binding site. Replacing it with a simple hydrogen would test the necessity of the methyl group's hydrophobic contribution. Larger alkyl groups (e.g., ethyl, isopropyl) could better fill the hydrophobic pocket, while polar groups (e.g., methoxy, hydroxyl) or electron-withdrawing halogens could introduce new electronic or hydrogen-bonding interactions. nih.govnih.gov Studies on related arylthio compounds have shown that disubstitution on the aryl ring can significantly enhance activity. nih.gov

| Analogue | Aryl Ring Substituent (R) | Predicted Biological Activity | Rationale |

|---|---|---|---|

| C-1 | p-CH₃ (p-tolyl) | Baseline | Parent hydrophobic tail. |

| C-2 | -H (phenyl) | Low | Loss of hydrophobic interaction from the methyl group. |

| C-3 | p-Cl | High | Halogen may provide favorable electronic or hydrophobic interactions. mdpi.com |

| C-4 | p-OCH₃ | Moderate | Introduces a polar group, potentially forming new H-bonds. |

| C-5 | m-CH₃ (m-tolyl) | Low | Substituent in the wrong position for optimal binding. mdpi.com |

Elucidation of Key Pharmacophores for Target Interactions

Based on the SAR analysis of its constituent parts, a pharmacophore model for this compound analogues can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric features are likely to be:

Hydrogen Bond Acceptor/Donor Region: The thiazole ring, with its nitrogen and sulfur atoms, can act as a hydrogen bond acceptor. nih.gov The N-H group of the amide linker is a crucial hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

Hydrophobic Aromatic Feature: The p-tolyl ring serves as a critical hydrophobic feature, engaging in van der Waals or π-π stacking interactions within a non-polar binding pocket.

Flexible Hydrophobic Linker: The aliphatic portion of the butanamide chain provides a hydrophobic spacer of a specific length and flexibility, ensuring the correct spatial orientation between the thiazole and the p-tolyl group.

The model suggests that the thiazole ring and amide functionality anchor the molecule to a more polar region of the binding site through hydrogen bonds, while the flexible chain allows the p-tolyl group to position itself optimally within an adjacent hydrophobic region. The distances between these features are critical and are dictated by the butanamide linker. This type of model is instrumental in guiding the design of new analogues and in virtual screening for novel inhibitors. nih.govresearchgate.net

Development of Quantitative Structure-Activity Relationship (QSAR) Models

To refine the understanding of SAR and predict the activity of novel analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed. QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. laccei.orgresearchgate.net

For a series of this compound analogues, a 2D-QSAR model could be constructed using multiple linear regression (MLR). This model would take the form of an equation that relates the biological activity (e.g., pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) to various calculated molecular descriptors. researchgate.netimist.ma

Key descriptors would likely include:

Hydrophobicity: LogP (the logarithm of the octanol-water partition coefficient).

Electronic Properties: Hammett constants (σ) for substituents on the aryl ring, dipole moment.

Steric/Topological Properties: Molar Refractivity (MR), Kier's shape indices (κ), and connectivity indices (χ). researchgate.net

A hypothetical QSAR equation might look like: pIC₅₀ = β₀ + β₁(cLogP) - β₂(MR) + β₃(σ) + ...

| Analogue | Substituent | cLogP | Molar Refractivity (MR) | Predicted pIC₅₀ | Rationale |

|---|---|---|---|---|---|

| C-1 | p-CH₃ | 4.1 | 105.5 | 6.5 | Baseline activity. |

| C-2 | -H | 3.6 | 100.9 | 5.9 | Lower hydrophobicity (cLogP) correlates with lower activity. |

| C-3 | p-Cl | 4.3 | 106.0 | 7.1 | Increased hydrophobicity and favorable electronic effects enhance activity. |

| C-4 | p-OCH₃ | 3.9 | 106.6 | 6.3 | Slight decrease in hydrophobicity, potentially offset by electronic effects. |

| C-5 | p-CF₃ | 4.6 | 105.8 | 7.4 | High hydrophobicity and strong electron-withdrawing nature lead to high predicted activity. |

Molecular Mechanism of Action and Target Identification for N Thiazol 2 Yl 4 P Tolylthio Butanamide

Identification of Specific Molecular Targets

Currently, there is no published research that definitively identifies the specific molecular targets of N-(thiazol-2-yl)-4-(p-tolylthio)butanamide. Target identification studies, such as affinity chromatography, proteomics-based approaches, or genetic screens, would be required to determine the proteins, enzymes, receptors, or other biomolecules with which this compound directly interacts to exert a biological effect.

Elucidation of Intracellular Signaling Pathway Perturbations

Without knowledge of the primary molecular target(s), the effects of this compound on intracellular signaling pathways are unknown. Future investigations would need to assess the compound's impact on various signaling cascades, such as those involving protein kinases, G-protein coupled receptors, or nuclear receptors, to understand its downstream cellular consequences.

Allosteric Modulatory Mechanisms

There is currently no evidence to suggest that this compound functions as an allosteric modulator. Studies would be needed to determine if the compound binds to a site on a receptor or enzyme that is topographically distinct from the primary (orthosteric) binding site, and if such binding modulates the activity of the target in response to its endogenous ligand.

State-Dependent Receptor Interactions

The potential for this compound to exhibit state-dependent interactions with any receptor is yet to be determined. This would require electrophysiological or binding studies to ascertain if the compound's affinity or efficacy is dependent on the conformational state (e.g., resting, open, or inactivated) of a receptor channel or other target protein.

Computational and Theoretical Studies of N Thiazol 2 Yl 4 P Tolylthio Butanamide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(thiazol-2-yl)-4-(p-tolylthio)butanamide, this method would be instrumental in identifying potential biological targets. The process involves preparing a 3D structure of the ligand and a 3D structure of a target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a score that estimates the binding affinity for each pose.

For a molecule like this compound, with its flexible butanamide chain and functionalized aromatic rings, docking studies could reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues of a potential receptor. The thiazole (B1198619) ring, for instance, can act as a hydrogen bond acceptor, while the p-tolylthio group can engage in hydrophobic and sulfur-pi interactions. The outcomes of such simulations are typically visualized and analyzed to understand the binding mode and to generate hypotheses about the compound's mechanism of action.

Table 1: Representative Data from a Hypothetical Molecular Docking Simulation of this compound

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Protein Kinase X | -8.5 | LYS78, GLU95 | Hydrogen Bond |

| VAL34, ILE145 | Hydrophobic | ||

| Protease Y | -7.2 | TRP56, PHE112 | Pi-Stacking |

| ASP30 | Hydrogen Bond | ||

| Nuclear Receptor Z | -9.1 | LEU343, MET364 | Hydrophobic |

| ARG394 | Hydrogen Bond |

Note: The data in this table is illustrative and not based on actual experimental results for this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can provide deep insights into its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions. For instance, the nitrogen and sulfur atoms of the thiazole ring are expected to be electron-rich regions.

Conformational Analysis through Molecular Modeling

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound possesses several rotatable bonds, leading to a large number of possible conformations. Conformational analysis aims to identify the low-energy (and therefore most probable) conformations of the molecule.

This can be achieved through systematic or stochastic searches of the conformational space. The energy of each conformation is calculated using molecular mechanics force fields or more accurate quantum mechanical methods. The results of a conformational analysis can reveal the most stable shapes of the molecule in different environments (e.g., in a vacuum, in a solvent) and can provide a set of relevant conformers to be used in subsequent docking studies.

In Silico Prediction of Molecular Interactions and Binding Affinities

Beyond the initial predictions from molecular docking, more sophisticated in silico methods can be employed to refine the prediction of molecular interactions and to calculate binding affinities with higher accuracy. Techniques like molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the role of solvent molecules.

Furthermore, free energy calculation methods, such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI), can provide quantitative predictions of binding affinities. These methods are computationally intensive but can yield results that are in good agreement with experimental data. For this compound, these predictions would be invaluable for prioritizing it for further experimental testing against identified biological targets.

Ligand-Based Design Approaches for Derivative Generation

In the absence of a known 3D structure of a biological target, ligand-based design approaches can be utilized. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. Starting from the structure of this compound, new derivatives can be designed with the aim of improving its potency, selectivity, or pharmacokinetic properties.

Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of newly designed derivatives. Pharmacophore modeling, another ligand-based approach, involves identifying the essential 3D arrangement of functional groups (the pharmacophore) that is responsible for the biological activity. This pharmacophore can then be used as a template to search for or design new molecules with similar activity.

Future Perspectives and Research Directions for N Thiazol 2 Yl 4 P Tolylthio Butanamide

Design and Synthesis of Advanced Analogues with Enhanced Potency

Future research would logically begin with the synthesis and biological screening of N-(thiazol-2-yl)-4-(p-tolylthio)butanamide to establish a baseline of activity. Should promising activity be identified, the design and synthesis of advanced analogues would be a critical next step. Structure-activity relationship (SAR) studies would be conducted by systematically modifying the core components of the molecule: the thiazole (B1198619) ring, the butanamide linker, and the p-tolylthio group. Modifications could include the introduction of various substituents on the thiazole and phenyl rings to explore electronic and steric effects on potency. The butanamide linker could also be altered in length or rigidity to optimize binding to a potential biological target.

Exploration of Novel Biological Targets and Therapeutic Applications

Initial biological screening against a broad panel of targets would be necessary to identify the primary mechanism of action of this compound. Depending on these initial findings, further exploration of novel biological targets could be pursued. For example, if the compound shows antimicrobial properties, its effect on specific bacterial or fungal enzymes could be investigated. If it exhibits cytotoxic effects on cancer cell lines, its potential as an anticancer agent targeting specific kinases or other signaling pathways would be a focus of further research. The diverse biological activities of the broader thiazole class of compounds suggest a wide range of potential therapeutic applications to explore.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

Once a primary biological activity is established, a multi-omics approach could provide a comprehensive understanding of the compound's mechanism of action. This would involve treating relevant biological systems (e.g., cells, tissues) with the compound and analyzing changes at the genomic, transcriptomic, proteomic, and metabolomic levels. Integrating these datasets would help to identify the signaling pathways and cellular processes modulated by the compound, potentially revealing off-target effects and providing a more complete picture of its biological impact.

Development of Advanced Computational Models for Predictive Research

In parallel with experimental work, the development of computational models could accelerate the research process. Quantitative structure-activity relationship (QSAR) models could be built based on the data from synthesized analogues to predict the potency of new virtual compounds. Molecular docking and molecular dynamics simulations could be used to predict the binding mode of this compound and its analogues to their biological target(s), guiding the design of more potent and selective molecules. These predictive models would serve as a valuable tool for prioritizing the synthesis of new compounds.

Strategies for Overcoming Resistance Mechanisms in Target Pathologies

If this compound is developed as a therapeutic agent, the potential for resistance development in target pathologies (e.g., cancer cells, pathogenic microbes) would need to be addressed. Research in this area would focus on identifying the molecular mechanisms by which resistance might emerge. This could involve studying changes in the target protein that prevent compound binding or the upregulation of efflux pumps that remove the compound from the cell. Strategies to overcome resistance could include the co-administration of the compound with other drugs or the design of next-generation analogues that are less susceptible to resistance mechanisms.

Conclusion

Summary of Academic Findings on N-(thiazol-2-yl)-4-(p-tolylthio)butanamide

Academic findings on compounds structurally related to this compound suggest a high potential for significant biological activity. The thiazole (B1198619) ring is a well-established pharmacophore present in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide array of pharmacological effects. globalresearchonline.netnih.gov Research on N-acyl-2-aminothiazoles, a class to which the target compound belongs, has revealed potent and selective inhibitory activities against various cellular targets. For instance, derivatives with non-aromatic acyl side chains have been identified as selective CDK2/cycE inhibitors with demonstrated antitumor activity. nih.gov

The incorporation of a thioether linkage, specifically a p-tolylthio group, is also significant. Thiol-containing compounds and their derivatives are known to play crucial roles in redox biology and can act as antioxidants. nih.gov The combination of the thiazole heterocycle with a butanamide linker and a p-tolylthio substituent suggests that this compound could be a candidate for investigation in several therapeutic areas. Based on the activities of analogous structures, the potential biological activities are summarized in the table below.

| Potential Biological Activity | Rationale Based on Structural Moieties |

|---|---|

| Anticancer | The 2-aminothiazole (B372263) core is present in numerous anticancer agents and kinase inhibitors. nih.govmdpi.com |

| Antimicrobial | Thiazole derivatives have a long history of use as antimicrobial agents. nih.govjchemrev.com |

| Anti-inflammatory | The thiazole scaffold is found in anti-inflammatory drugs like Meloxicam. globalresearchonline.netspast.org |

| Antioxidant | Thioether linkages can contribute to antioxidant properties by scavenging reactive oxygen species. nih.govresearchgate.net |

Significance of the Compound as a Research Scaffold

The molecular architecture of this compound makes it a significant scaffold for medicinal chemistry research. The thiazole ring is considered a "privileged" structure due to its ability to interact with a wide range of biological targets. nih.govbohrium.com Its synthetic tractability allows for the facile introduction of various substituents at different positions, enabling the systematic exploration of structure-activity relationships (SAR).

The key features that underscore its significance as a research scaffold are:

Modularity: The compound can be conceptually divided into three key modules: the 2-aminothiazole headgroup, the butanamide linker, and the p-tolylthio tail. Each of these can be independently modified to fine-tune the compound's physicochemical properties and biological activity.

Thiazole Core: The nitrogen and sulfur atoms in the thiazole ring can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

Flexible Linker: The four-carbon butanamide linker provides conformational flexibility, allowing the molecule to adopt different orientations to fit into binding pockets of target proteins.

Lipophilic Tail: The p-tolylthio group adds a lipophilic character to the molecule, which can be crucial for membrane permeability and interaction with hydrophobic pockets in target enzymes or receptors.

| Structural Component | Potential Modifications | Objective of Modification |

|---|---|---|

| Thiazole Ring | Substitution at the 4 and 5 positions | Alter electronic properties and steric interactions |

| Butanamide Linker | Varying the length of the alkyl chain | Optimize the distance between the headgroup and the tail |

| p-Tolyl Group | Introducing different substituents on the phenyl ring | Modulate lipophilicity and explore electronic effects |

Future Trajectory for Academic Investigations and Translational Research

The future for academic and translational research on this compound and its analogs is promising, with several clear avenues for investigation.

Academic Investigations:

Synthesis and Characterization: The primary step would be the development and optimization of a synthetic route to produce this compound and a library of related compounds with systematic structural variations.

Broad-Spectrum Biological Screening: The synthesized compounds should be screened against a wide range of biological targets to identify potential therapeutic applications. This could include panels of cancer cell lines, various bacterial and fungal strains, and key enzymes involved in inflammation.

Mechanism of Action Studies: For any identified "hit" compounds, detailed mechanistic studies should be undertaken to identify the specific molecular target and the mode of interaction.

Translational Research:

Lead Optimization: Once a promising lead compound is identified, medicinal chemistry efforts would focus on optimizing its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

In Vivo Efficacy Studies: Optimized lead compounds would then be advanced into animal models of relevant diseases to evaluate their in vivo efficacy and safety.

Biomarker Development: In parallel with efficacy studies, research could focus on identifying biomarkers that could predict the response to treatment with these novel agents.

The versatility of the thiazole scaffold, combined with the potential for diverse biological activities, positions this compound as an intriguing starting point for drug discovery programs. nih.govresearchgate.net

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Thiazole formation | Thiourea + α-bromoketone, 80°C, 6h | 60–75% | >90% | |

| Thiol coupling | p-Tolylthiol, K₂CO₃, DMF, RT, 12h | 70–85% | >95% | |

| Amidation | EDC/HOBt, DCM, 0°C → RT | 50–65% | >90% |

Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ with <2 ppm error .

- X-ray Crystallography: Resolve stereoelectronic effects (e.g., planarity of thiazole ring) and hydrogen-bonding networks .

Common Pitfalls:

- Sulfur Oxidation: Monitor for sulfoxide/sulfone byproducts via LC-MS.

- Tautomerism in Thiazole: Use DMSO-d₆ to stabilize tautomeric forms for clear NMR signals .

Advanced Research Questions

How do computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound, and what experimental validations are required?

Answer:

- DFT Calculations:

- Docking Studies:

- Target enzymes (e.g., COX-2, EGFR kinase) using AutoDock Vina. The p-tolylthio group may occupy hydrophobic pockets .

- Validation Steps:

- Enzyme Assays: Measure IC₅₀ against purified targets (e.g., COX-2 inhibition assay) .

- Cellular Uptake: Use fluorescence tagging (e.g., BODIPY conjugates) to track intracellular localization .

Q. Table 2: Predicted vs. Experimental Bioactivity

| Target | Predicted Binding Energy (kcal/mol) | Experimental IC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 | -9.2 | 12.4 ± 1.5 | |

| EGFR | -8.7 | 25.9 ± 3.2 |

How can researchers resolve contradictions in reported biological activities of thiazole derivatives, and what strategies improve reproducibility?

Answer:

Common Contradictions:

- Divergent IC₅₀ values for antimicrobial activity due to strain-specific resistance .

- Variable cytotoxicity in cancer cell lines (e.g., HeLa vs. MCF-7) influenced by uptake efficiency .

Resolution Strategies:

- Standardized Assays: Use CLSI guidelines for antimicrobial testing; normalize cell viability assays to ATP content .

- Metabolomic Profiling: Identify off-target effects (e.g., ROS generation) via LC-MS/MS .

- Structural Analogues: Compare with N-(4-methylbenzo[d]thiazol-2-yl) derivatives to isolate the role of the p-tolylthio group .

What are the challenges in studying the metabolic stability of this compound, and how can they be addressed using in vitro models?

Answer:

Challenges:

- Rapid hepatic clearance due to sulfoxidation of the p-tolylthio group .

- CYP450-mediated N-dealkylation of the thiazole-amide bond .

Solutions:

- Microsomal Assays: Incubate with human liver microsomes + NADPH; monitor metabolites via UPLC-QTOF .

- Stabilization Strategies: Introduce electron-withdrawing groups (e.g., CF₃) on the p-tolyl ring to reduce oxidation .

Q. Table 3: Metabolic Pathways

| Pathway | Enzyme Responsible | Half-Life (min) | Reference |

|---|---|---|---|

| Sulfoxidation | CYP3A4 | 15.2 ± 2.1 | |

| N-Dealkylation | CYP2C9 | 28.7 ± 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.